4-Iodobenzenethiol
Overview
Description
4-Iodobenzenethiol is a useful research compound. Its molecular formula is C6H5IS and its molecular weight is 236.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Reactions
4-Iodobenzenethiol plays a significant role in chemical synthesis and reactions. For instance, it is involved in the synthesis of various hydrocarbons, where its reactivity and interaction with different agents like phenyllithium are crucial (Wittig, 1980). Additionally, it is a key player in halogen bonding, impacting the structure of related chemical compounds, as seen in the study of 4-halotriaroylbenzenes (Pigge, Vangala, & Swenson, 2006).
Molecular Identification and Antimicrobial Studies
In molecular identification, this compound is used in the synthesis and identification of derivatives like 2,4-dihalogenofluorobenzenes. These derivatives are instrumental in studying antimicrobial and antifungal activities (Katırcıoğlu, Loğoğlu, Tilki, & Öktemer, 2007).
Spectroelectrochemical Analysis
In spectroelectrochemical studies, this compound derivatives, such as 4-aminobenzenethiol, have been examined for their behavior on various metallic surfaces. This research is vital for understanding the formation of compounds like 4,4′-dimercaptoazobenzene on these surfaces (Dendisová, Havránek, Ončák, & Matějka, 2013).
Electrochemical Applications
This compound is also significant in electrochemistry, especially in the electrochemically promoted arylation of iodoaromatics. This process involves the reduction of iodobenzene derivatives and leads to various cross-coupling products (Gallardo & Soler, 2017).
Nanotechnology
In nanotechnology, the formation of nanostructures, such as nanowires, from 1-iodo-4-nitrobenzene on graphite surfaces is an area of research that highlights the potential of this compound derivatives in this field (Jiang, Wang, & Deng, 2007).
Mechanism of Action
Target of Action
This compound is a derivative of benzenethiol, which is known to interact with various proteins and enzymes due to its aromatic ring and thiol group . .
Mode of Action
The iodine atom attached to the benzene ring may influence the compound’s reactivity and interaction with its targets . The thiol group (-SH) is a strong nucleophile and can form disulfide bonds, which may play a role in its interaction with proteins .
Biochemical Pathways
The specific biochemical pathways affected by 4-Iodobenzenethiol are currently unknown due to the lack of research on this compound. Based on its structure, it could potentially influence pathways involving thiol-disulfide exchange reactions .
Pharmacokinetics
Its predicted log kow value of 385 suggests that it may have moderate lipophilicity, which could influence its absorption and distribution . Its boiling point is estimated to be 256.54°C, and its melting point is 26.91°C .
Action Environment
The action of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the reactivity of the thiol group can be influenced by pH . Additionally, the compound’s stability may be affected by temperature, as suggested by its boiling and melting points .
Properties
IUPAC Name |
4-iodobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IS/c7-5-1-3-6(8)4-2-5/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZUTVQEBGHQJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349667 | |
Record name | p-iodothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52928-01-5 | |
Record name | p-iodothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodobenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.